molecular formula C8H14N2O B13073674 (1-methyl-3-propyl-1H-pyrazol-4-yl)methanol

(1-methyl-3-propyl-1H-pyrazol-4-yl)methanol

Cat. No.: B13073674
M. Wt: 154.21 g/mol
InChI Key: HYZCZDRKJXZVRD-UHFFFAOYSA-N
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Description

(1-methyl-3-propyl-1H-pyrazol-4-yl)methanol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are interesting due to their structural properties and tautomerism, which can influence their reactivity and biological activities .

Preparation Methods

The synthesis of (1-methyl-3-propyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with concentrated nitric and sulfuric acids. The reaction is carried out at 100°C for 16 hours, followed by precipitation in ice water and crystallization from acetone . This method yields 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, which can be further reduced to obtain the desired compound.

Chemical Reactions Analysis

(1-methyl-3-propyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like halides .

Scientific Research Applications

(1-methyl-3-propyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methyl-3-propyl-1H-pyrazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

(1-methyl-3-propyl-1H-pyrazol-4-yl)methanol can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and biological activity.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(1-methyl-3-propylpyrazol-4-yl)methanol

InChI

InChI=1S/C8H14N2O/c1-3-4-8-7(6-11)5-10(2)9-8/h5,11H,3-4,6H2,1-2H3

InChI Key

HYZCZDRKJXZVRD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C=C1CO)C

Origin of Product

United States

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